molecular formula C20H24ClN3O6 B14761605 Lenalidomide-CO-PEG2-Cl

Lenalidomide-CO-PEG2-Cl

Cat. No.: B14761605
M. Wt: 437.9 g/mol
InChI Key: LLIMLUIRVKZRLM-UHFFFAOYSA-N
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Description

Lenalidomide-CO-PEG2-Cl is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating a polyethylene glycol (PEG) linker and a chlorine atom. The PEG linker improves the solubility and bioavailability of the compound, while the chlorine atom can influence its reactivity and binding properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-CO-PEG2-Cl typically involves several steps:

    Bromination: The starting material, methyl 2-methyl-3-nitrobenzoate, undergoes bromination using N-bromosuccinimide in the presence of a radical initiator.

    Cyclization: The brominated intermediate is then reacted with 3-aminopiperidine-2,6-dione to form the core structure of lenalidomide.

    PEGylation: The lenalidomide core is then conjugated with a PEG2 linker through a carbamate linkage.

    Chlorination: Finally, the PEGylated lenalidomide is chlorinated to obtain this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scalability and efficiency. This includes using environmentally benign solvents and catalysts, as well as optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-CO-PEG2-Cl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

Lenalidomide-CO-PEG2-Cl has a wide range of scientific research applications:

Mechanism of Action

Lenalidomide-CO-PEG2-Cl exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lenalidomide-CO-PEG2-Cl is unique due to its enhanced solubility and bioavailability provided by the PEG linker, and its potential for targeted protein degradation through the chlorine atom. These modifications make it a valuable compound for both research and therapeutic applications .

Properties

Molecular Formula

C20H24ClN3O6

Molecular Weight

437.9 g/mol

IUPAC Name

3-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide

InChI

InChI=1S/C20H24ClN3O6/c21-7-9-30-11-10-29-8-6-18(26)22-15-3-1-2-13-14(15)12-24(20(13)28)16-4-5-17(25)23-19(16)27/h1-3,16H,4-12H2,(H,22,26)(H,23,25,27)

InChI Key

LLIMLUIRVKZRLM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCCl

Origin of Product

United States

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